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Compound of Interest

Compound Name:
2,6-Dimethylphenyl

phosphorodichloridate

CAS No.: 18350-98-6

Cat. No.: B14701618 Get Quote

Introduction & Core Utility
2,6-Dimethylphenyl phosphorodichloridate (also known as 2,6-dimethylphenyl

dichlorophosphate) is a specialized phosphorylating agent used in the synthesis of phosphate

triesters, phosphoramidates, and nucleotide prodrugs.

Unlike the more common phenyl phosphorodichloridate, this reagent incorporates a 2,6-

dimethyl substitution pattern on the phenolic ring. This structural modification introduces

significant steric hindrance around the phosphorus center.[1]

Key Advantages:
Enhanced Selectivity: The steric bulk reduces the rate of non-specific nucleophilic attack,

allowing for more controlled sequential substitution of the chlorine atoms.

Hydrolytic Stability: Phosphate esters derived from this reagent often exhibit increased

resistance to enzymatic and chemical hydrolysis due to steric shielding of the phosphorus

atom [1].[1]

Leaving Group Tuning: The 2,6-dimethylphenoxy group is a stable, non-participating ligand

under standard phosphorylation conditions, ensuring that chloride displacement remains the

primary reaction pathway.
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Chemical Properties & Safety Profile[2]
Property Specification

CAS Number 18350-98-6

Formula C₈H₉Cl₂O₂P

Molecular Weight 239.03 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~110°C at 0.5 mmHg (predicted)

Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate

Stability Moisture sensitive; hydrolyzes to release HCl

⚠️ Safety & Handling Protocols
Corrosivity: Reacts violently with water to generate hydrogen chloride (HCl) gas and

phosphoric acid derivatives.[1] Causes severe skin burns and eye damage.[1]

Inhalation Hazard: Handle strictly within a fume hood.[1]

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Quenching: Quench excess reagent with saturated aqueous sodium bicarbonate (NaHCO₃)

or ammonium chloride (NH₄Cl) at 0°C.[1]

Experimental Setup: Inert Atmosphere
Phosphorylation
The following setup is critical for preventing premature hydrolysis of the dichloridate.
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Critical Parameters
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Figure 1: Inert Atmosphere Setup. A standard Schlenk line configuration is required. The

system must be flame-dried under vacuum and backfilled with Argon before use.[1]

Protocol A: Synthesis of Phosphate Triesters
(Nucleoside Analog)
This protocol describes the synthesis of a generic phosphate triester, a common scaffold in

prodrug development (e.g., ProTides).

Reagents
Substrate: Nucleoside or Alcohol (1.0 equiv)[2]

Reagent: 2,6-Dimethylphenyl phosphorodichloridate (1.1 equiv)
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Base: N-Methylimidazole (NMI) or Triethylamine (Et₃N) (2.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and

rubber septum. Cool to room temperature under Argon flow.

Dissolution: Add the Nucleoside/Alcohol (1.0 mmol) and Anhydrous DCM (10 mL). If

solubility is poor, use a THF/Pyridine co-solvent system.

Base Addition: Add N-Methylimidazole (2.5 mmol) via syringe. Cool the mixture to -78°C (dry

ice/acetone bath).

Reagent Addition: Dissolve 2,6-Dimethylphenyl phosphorodichloridate (1.1 mmol) in

DCM (2 mL). Add this solution dropwise over 15 minutes to the reaction flask.

Note: The steric bulk of the 2,6-dimethyl group may require slower addition to ensure

regioselectivity if the substrate has multiple hydroxyls.

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Monitor by TLC or ³¹P NMR.[1][2]

Checkpoint: The intermediate monochloridate is formed first.[1] If a symmetric diester is

desired, add a second equivalent of alcohol. If a mixed triester is desired (e.g., amino acid

coupling), proceed to Step 6.

Second Nucleophile (Optional): For ProTide synthesis, add the amino acid ester

hydrochloride (1.2 equiv) and additional base (2.5 equiv) at 0°C. Warm to Room

Temperature (RT) and stir overnight.

Workup: Quench with saturated NH₄Cl (10 mL). Extract with DCM (3 x 15 mL). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
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Protocol B: Synthesis of Phosphoramidates
Phosphoramidates are synthesized by reacting the dichloridate with amines.[1] The 2,6-

dimethyl group is particularly useful here to prevent over-reaction (formation of diamides).

Reagents
Reagent: 2,6-Dimethylphenyl phosphorodichloridate (1.0 equiv)

Amine: Primary or Secondary Amine (1.0 equiv for mono-substitution)

Base: Triethylamine (1.1 equiv)

Solvent: Anhydrous Ether or Toluene[1]

Step-by-Step Procedure
Setup: Place 2,6-Dimethylphenyl phosphorodichloridate (1.0 mmol) in a flask with

anhydrous Ether (10 mL) under Argon. Cool to 0°C.[1]

Amine Addition: Mix the Amine (1.0 mmol) and Triethylamine (1.1 mmol) in Ether (5 mL). Add

this mixture dropwise to the cold phosphorodichloridate solution.[1]

Precipitation: A white precipitate (Et₃N[1]·HCl) will form immediately.[1]

Completion: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

Filtration: Filter off the amine salt under an inert atmosphere (using a Schlenk frit) if the

product is moisture sensitive, or standard filtration if stable.

Isolation: Evaporate the solvent to yield the 2,6-dimethylphenyl N-alkyl

phosphoramidochloridate. This intermediate can be reacted further with alcohols to form the

final phosphoramidate ester.[1]

Reaction Mechanism & Steric Influence
The reaction proceeds via a base-catalyzed nucleophilic substitution at the phosphorus(V)

center.[1]
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Figure 2: Mechanistic Pathway. The base activates the nucleophile (or scavenges protons),

facilitating attack on the phosphorus.[3] The chloride is a better leaving group than the 2,6-

dimethylphenoxide, ensuring the aryl group is retained.
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Issue Probable Cause Corrective Action

Low Yield
Hydrolysis due to wet solvent.

[1]

Distill solvents over CaH₂ or

use molecular sieves (3Å).[1]

Ensure Ar atmosphere.

Symmetric Dimer Formation
Reaction temperature too high.

[1]

Maintain -78°C during addition.

Dilute the nucleophile further.

[1]

Incomplete Reaction
Steric hindrance of the

reagent.[1]

Increase reaction time (up to

24h) or allow warming to RT

earlier.

Impurity: H-Phosphonate Hydrolysis of P-Cl bond.[1]

Check reagents for water

content.[1] Ensure base is dry.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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